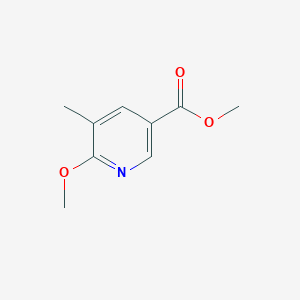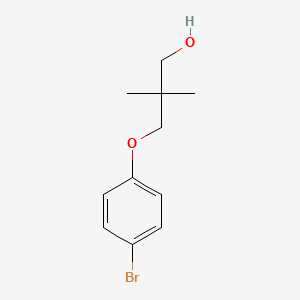
3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol
Overview
Description
3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a bromophenyl group attached to a phenoxy moiety, which is further connected to a dimethylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 4-bromophenol with 2,2-dimethylpropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromophenol is replaced by the alkoxide ion formed from 2,2-dimethylpropan-1-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as phase-transfer catalysts can improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-bromophenoxy)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(phenoxy)-2,2-dimethylpropan-1-ol.
Substitution: Formation of 3-(4-aminophenoxy)-2,2-dimethylpropan-1-ol or 3-(4-mercaptophenoxy)-2,2-dimethylpropan-1-ol.
Scientific Research Applications
3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with similar reactivity but lacking the dimethylpropanol moiety.
3-(4-Chlorophenoxy)-2,2-dimethylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methoxyphenoxy)-2,2-dimethylpropan-1-ol: Contains a methoxy group instead of bromine, affecting its reactivity and applications.
Uniqueness
3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromophenyl group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activities. The combination of the bromophenyl and dimethylpropanol moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenoxy)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,7-13)8-14-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOVWZIGVBVUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
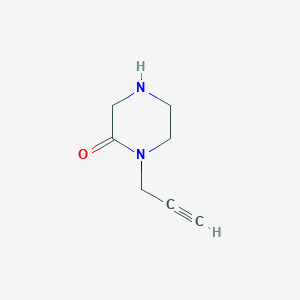

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)
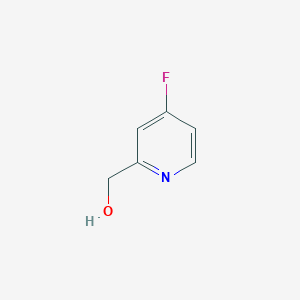
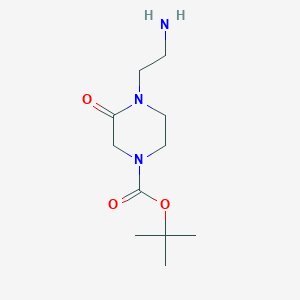
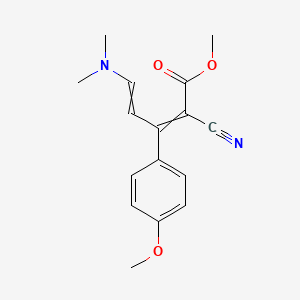

![methyl 3-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B1396614.png)
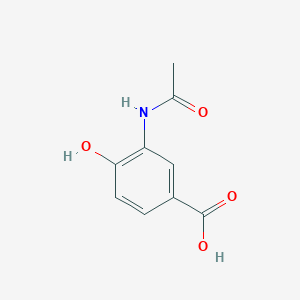
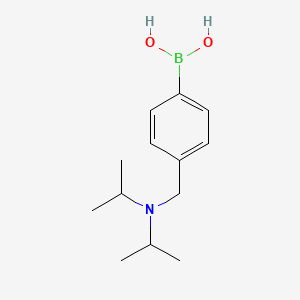

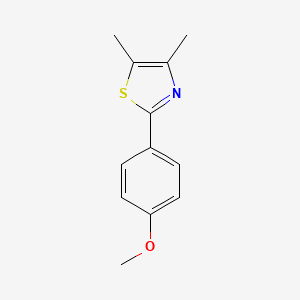
![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)
